An In-depth Technical Guide to 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic Acid: A Promising Triterpenoid from Actinidia chinensis
An In-depth Technical Guide to 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic Acid: A Promising Triterpenoid from Actinidia chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacyclic triterpenoids, a diverse class of natural products, are renowned for their wide-ranging pharmacological activities. Within this class, the ursane-type scaffold has been a particularly fruitful source of bioactive molecules. This technical guide provides a comprehensive overview of a specific ursane-type triterpenoid, 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid . This molecule has garnered interest for its potential therapeutic applications, notably in oncology and nephrology. This document will delve into its chemical structure, natural sources, biosynthesis, biological activities, and the experimental methodologies pertinent to its study.
Chemical Identity and Structure
The precise chemical identity of a bioactive compound is foundational to its study and development. 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is a complex molecule with a defining pentacyclic structure.
Core Structure and Nomenclature
The systematic name, 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid , reveals its key structural features:
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Ursane Skeleton: A pentacyclic triterpenoid framework.
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Dien: Two double bonds located at carbons 12 and 20(30).
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Trihydroxy: Three hydroxyl (-OH) groups at positions 2, 3, and 23, with the stereochemistry specified as alpha (α) for the hydroxyls at C-2 and C-3.
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Oic Acid: A carboxylic acid (-COOH) group at position 28.
Synonyms for this compound found in various databases and supplier catalogs include 3-epi-Actinidic acid and 20(30)-Dehydroesculentic acid .[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₅ | [2] |
| Molecular Weight | 486.68 g/mol | [3] |
| CAS Number | 143839-01-4 | [2] |
| SMILES | C[C@]12[C@@]3(C)C([C@]4((CC3)CCC(=C)[C@@H]4C)[H])=CC[C@@]1([C@]5(C)((C)C5)[H])[H] | [2] |
Structural Elucidation: Spectroscopic Data
The definitive structural elucidation of this class of compounds relies on a combination of spectroscopic techniques. While the primary literature for the exact title compound is elusive, a closely related compound, 2α,3α,23,24-tetrahydroxyursa-12,20(30)-dien-28-oic acid , was isolated from the roots of Actinidia chinensis by Wei et al. (2018).[4][5] The spectroscopic data from this related compound provides a strong basis for understanding the structural features of the topic molecule. The key techniques for characterization include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position and stereochemistry of substituents. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning all proton and carbon signals unambiguously.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular formula.
A detailed analysis of the NMR data from the related compound would reveal characteristic shifts for the ursane skeleton, the vinyl group at C-20(30), and the hydroxyl and carboxylic acid functionalities.
Natural Occurrence and Biosynthesis
Natural Source
The primary known natural source of 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid and its close analogs is the root of Actinidia chinensis , commonly known as the kiwifruit.[6][7][8] This plant has a history of use in traditional Chinese medicine for treating various ailments, including different types of cancer.[8]
Biosynthesis
The biosynthesis of ursane-type triterpenoids is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. The key steps are outlined below:
Caption: Generalized biosynthetic pathway of ursane-type triterpenoids.
The formation of the ursane skeleton is catalyzed by α-amyrin synthase, which cyclizes 2,3-oxidosqualene to α-amyrin. Subsequent modifications, such as hydroxylations and oxidations, are carried out by a series of cytochrome P450 monooxygenases and other enzymes to yield the final diverse structures, including 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid. The specific stereochemistry of the hydroxyl groups at positions 2 and 3 is determined by the regioselectivity and stereoselectivity of the involved hydroxylases.
Biological Significance and Therapeutic Potential
This triterpenoid has shown promise in two key therapeutic areas: oncology and the mitigation of fibrosis, particularly in the context of kidney disease.
Cytotoxic Activity
Research on triterpenoids isolated from Actinidia chinensis has demonstrated significant cytotoxic effects against various cancer cell lines. A closely related compound, 2α,3α,23,24-tetrahydroxyursa-12,20(30)-dien-28-oic acid, exhibited moderate antitumor activities.[4][5] The IC₅₀ values for this related compound are summarized in Table 2.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HepG2 | Liver Cancer | 19.62 ± 0.81 | [4][5] |
| A549 | Lung Cancer | 18.86 ± 1.56 | [4][5] |
| MCF-7 | Breast Cancer | 45.94 ± 3.62 | [4][5] |
| SK-OV-3 | Ovarian Cancer | 62.41 ± 2.29 | [4][5] |
| HeLa | Cervical Cancer | 28.74 ± 1.07 | [4][5] |
These findings suggest that the ursane-dienoic acid scaffold is a promising starting point for the development of novel anticancer agents. The exact mechanism of action is likely multifactorial, a common characteristic of triterpenoids, potentially involving the induction of apoptosis and inhibition of cell proliferation.
Anti-Fibrotic Potential in Kidney Disease
A significant reported activity of 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is its ability to modulate key pathways in renal fibrosis. Specifically, it has been shown to markedly reduce fibronectin levels in human kidney proximal tubular epithelial cells (HK-2) that have been subjected to high-glucose and Transforming Growth Factor-beta 1 (TGF-β1) induction.[2] At a concentration of 10 µM, it was observed to reduce fibronectin levels by 27.66%.[2]
This is a critical finding, as TGF-β1 is a master regulator of fibrosis, and the excessive deposition of extracellular matrix proteins, such as fibronectin, is a hallmark of chronic kidney disease (CKD) and diabetic nephropathy.
Caption: Mechanism of anti-fibrotic action in HK-2 cells.
By inhibiting the overproduction of fibronectin stimulated by high glucose and TGF-β1, this compound addresses a core pathological process in diabetic kidney disease. This suggests its potential as a therapeutic agent to slow the progression of CKD.
Experimental Protocols
Reproducible and robust experimental methodologies are essential for the continued investigation of this compound. Below are generalized protocols for key aspects of its study.
Isolation and Purification from Actinidia chinensis
A typical workflow for the isolation of triterpenoids from plant material is as follows:
Caption: General workflow for isolation and purification.
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Extraction: Dried and powdered root material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
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Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. An ethyl acetate fraction is often enriched with triterpenoids.
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Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. This typically involves initial separation on a silica gel column, followed by final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).
Analytical Quantification
For the quantification of the compound in extracts or biological samples, a validated analytical method is required.
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Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
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Stationary Phase: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is typically effective for separating triterpenoids.
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Detection: An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for quantification, as many triterpenoids lack a strong UV chromophore.
In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.
Future Directions and Conclusion
2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is a promising natural product with demonstrated potential in both oncology and as an anti-fibrotic agent. The elucidation of its bioactivity, particularly its ability to counteract TGF-β1-induced fibronectin production, opens new avenues for research into treatments for chronic kidney disease.
Future research should focus on:
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Definitive Structural Confirmation: Obtaining and publishing a complete set of spectroscopic data for the compound with the CAS number 143839-01-4 to resolve any ambiguity in its precise structure.
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Mechanism of Action: In-depth studies to elucidate the molecular mechanisms behind its cytotoxic and anti-fibrotic effects.
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In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer and chronic kidney disease.
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Synthesis and Analogs: Development of a synthetic route to enable the production of larger quantities and the creation of analogs with improved potency and pharmacokinetic properties.
References
- Wei, L.-B., Ma, S.-Y., Liu, H.-X., Huang, C.-S., & Liao, N. (2018). Cytotoxic Triterpenoids from Roots of Actinidia chinensis. Chemistry & Biodiversity, 15(2), e1700454.
- CABI. (2018). Cytotoxic triterpenoids from roots of Actinidia chinensis. CABI Digital Library.
- Zhang, X., et al. (2019). Actinidia chinensis Planch.: A Review of Chemistry and Pharmacology. Frontiers in Pharmacology, 10, 1236.
- Zhou, X.-F., et al. (2009). Triterpenoids from the roots of Actinidia chinensis. Chemistry & Biodiversity, 6(8), 1202–1207.
- Tang, W., & Eisenbrand, G. (2011). Chinese Drugs of Plant Origin: Chemistry, Pharmacology, and Use in Traditional and Modern Medicine. Springer Science & Business Media.
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Immunomart. (n.d.). 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid. Retrieved from [Link]
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Chem-Space. (n.d.). 3-epi-Actinidic acid. Retrieved from [Link]
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